molecular formula C10H8FN3O2S B1531162 2-((5-Fluoropyridin-2-yl)amino)-4-methylthiazole-5-carboxylic acid CAS No. 1255784-36-1

2-((5-Fluoropyridin-2-yl)amino)-4-methylthiazole-5-carboxylic acid

Cat. No. B1531162
CAS RN: 1255784-36-1
M. Wt: 253.26 g/mol
InChI Key: FRVGEPPWTHTFMM-UHFFFAOYSA-N
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Description

The compound “2-((5-Fluoropyridin-2-yl)amino)-4-methylthiazole-5-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom, a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom, and a carboxylic acid group. The presence of a fluorine atom on the pyridine ring could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and thiazole rings, along with the carboxylic acid group. The fluorine atom on the pyridine ring would be expected to have a significant impact on the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine and thiazole rings, as well as the fluorine atom and the carboxylic acid group. The pyridine ring is generally less reactive than benzene towards electrophilic aromatic substitution, due to the electronegativity of the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and could also influence its polarity .

Scientific Research Applications

Therapeutic Leads for Prion Diseases

2-Aminothiazoles, a class to which the compound is related, have been identified as promising new leads in the search for effective therapeutics for prion diseases. Structure-activity studies have led to the development of analogues that exhibit significant antiprion activity in prion-infected neuroblastoma cell lines. These compounds have been shown to achieve and sustain high drug concentrations in the brain, which is crucial for their therapeutic effect (Gallardo-Godoy et al., 2011).

Synthesis of Triazole-based Scaffolds

The synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid, which shares structural similarities with the compound of interest, is important for the preparation of peptidomimetics or biologically active compounds. These triazole scaffolds have been synthesized to overcome challenges such as the Dimroth rearrangement, and have applications in creating molecules with potential HSP90 inhibitory activity (Ferrini et al., 2015).

Antibacterial Agents

Pyridonecarboxylic acids and their analogues have been extensively studied for their antibacterial properties. Research into these compounds, including fluoroquinolones and naphthyridines, has led to the development of molecules with potent antibacterial activity against a wide range of bacteria. These studies help in understanding the structure-activity relationships necessary for designing effective antibacterial agents (Egawa et al., 1984).

Antitumor Activity

Compounds related to 2-((5-Fluoropyridin-2-yl)amino)-4-methylthiazole-5-carboxylic acid have been explored for their antitumor properties. Amino acid ester derivatives containing 5-fluorouracil, for instance, have shown inhibitory effects against cancer cell lines, indicating the potential of these compounds in cancer therapy (Xiong et al., 2009).

Novel Synthesis Methods

Research has also focused on the novel synthesis of related compounds, such as 4-fluoropyridines, which are crucial for developing pharmacologically active molecules. These methodologies enable the creation of compounds with specific structural features necessary for their biological activity (Wittmann et al., 2006).

properties

IUPAC Name

2-[(5-fluoropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2S/c1-5-8(9(15)16)17-10(13-5)14-7-3-2-6(11)4-12-7/h2-4H,1H3,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVGEPPWTHTFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=NC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-Fluoropyridin-2-yl)amino)-4-methylthiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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